molecular formula C21H22N2O5 B2966034 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235682-61-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2966034
CAS RN: 1235682-61-7
M. Wt: 382.416
InChI Key: DHSYUCJDBWEJDY-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the acryloyl group and the dioxole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The presence of multiple rings in the structure could result in interesting conformational properties. The piperidine ring is likely to adopt a chair conformation, while the furan and dioxole rings are likely to be planar due to their aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The acryloyl group could participate in addition reactions, while the piperidine ring could act as a base or nucleophile. The furan ring, being aromatic, could undergo electrophilic aromatic substitution .

Scientific Research Applications

PET Imaging for Neuroinflammation

One significant application area is in Positron Emission Tomography (PET) imaging, specifically targeting neuroinflammation markers. A study by Horti et al. (2019) discussed a PET radiotracer, [11C]CPPC, which demonstrates high affinity and specificity for the macrophage colony-stimulating factor 1 receptor (CSF1R). CSF1R is primarily expressed in microglia within the brain, making it a valuable target for imaging neuroinflammation. This application is crucial for understanding and developing treatments for neuropsychiatric disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury, by allowing noninvasive and repeatable visualization of microglial activity (Horti et al., 2019).

Anti-acetylcholinesterase Activity

Compounds featuring a piperidine structure have been evaluated for their anti-acetylcholinesterase (AChE) activity. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrating significant inhibition of AChE, which is a potential therapeutic pathway for treating conditions like Alzheimer's disease. This research highlights the compound's role in enhancing cognitive functions by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).

Urotensin-II Receptor Antagonists

Furan-containing compounds, specifically 5-arylfuran-2-carboxamide derivatives, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. Lim et al. (2019) conducted a study that led to the identification of a highly potent UT antagonist, showcasing the compound's utility in addressing cardiovascular diseases. The research underscores the importance of furan derivatives in developing new therapeutic agents (Lim et al., 2019).

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, and developing synthetic routes for its preparation .

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSYUCJDBWEJDY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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